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Compound of Interest

Compound Name: Chlorocitalopram, Hydrobromide

Cat. No.: B016792

An In-Depth Technical Guide to the Physicochemical Properties of Chlorocitalopram
Hydrobromide

This guide provides a comprehensive technical overview of the core physicochemical
properties of Chlorocitalopram Hydrobromide. Designed for researchers, scientists, and drug
development professionals, this document moves beyond a simple recitation of data points. It
delves into the causality behind experimental design, offers field-proven insights into analytical
methodologies, and grounds its claims in authoritative references. The structure is designed to
logically flow from fundamental identity to complex stability and analytical considerations,
providing a holistic understanding essential for quality control, formulation, and regulatory
compliance.

Chemical Identity and Structural Context

Chlorocitalopram, chemically known as 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-
benzofuran-5-carbonitrile, is a critical chemical entity often encountered as a process-related
impurity or an internal standard in the synthesis and analysis of the well-known antidepressant,
Citalopram.[1] While structurally analogous to Citalopram, the substitution of a chlorine atom for
fluorine on the phenyl ring introduces subtle yet significant changes to its electronic and steric
properties, thereby influencing its physicochemical behavior. A thorough characterization is
paramount for developing robust analytical methods capable of distinguishing and quantifying
it, ensuring the purity and safety of the final active pharmaceutical ingredient (API).
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The hydrobromide salt form enhances the stability and aqueous solubility of the parent
molecule, which is a tertiary amine. Understanding the properties of this salt is crucial for its
handling, storage, and application in analytical and research settings.

Caption: Structural relationship between Citalopram and Chlorocitalopram.

Core Physicochemical Properties

The fundamental physicochemical properties of an API or its related compounds dictate its
behavior from formulation to physiological absorption. While specific experimental data for
Chlorocitalopram Hydrobromide is not extensively published, we can infer expected
characteristics and outline the authoritative methodologies for their determination.
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Property

Description /| Expected
Value

Significance in Drug
Development

Chemical Formula

C20H21CIN20 - HBr[2]

Defines the elemental
composition and is the basis
for molecular weight

calculation.

Essential for all stoichiometric

Molecular Weight 421.76 g/mol [2] calculations, including solution
preparation and dosage.
Provides a unique,
CAS Number 64169-58-0[2] unambiguous identifier for the
chemical substance.
) A basic but critical quality
Reported as a Light Orange
Appearance . control parameter for raw
solid or Yellow Syrup.[1][2] o o
material identification.
Data not available. Expected ] )
) ) Directly impacts drug
to be sparingly soluble in water ] ] ) o
N ] ) dissolution, bioavailability, and
Solubility and soluble in organic solvents ]
) o the choice of solvents for
like ethanol, similar to ] i
) formulation and analysis.
Citalopram HBr.[3]
Governs the extent of
Data not available. As a ionization at different
K tertiary amine, the pKa will be physiological pH values,
a
P associated with the protonated  affecting absorption,
dimethylamino group. distribution, and receptor
binding.
) ) A key indicator of purity and
] ] Data not available. Citalopram
Melting Point can reveal the presence of

HBr melts at 182-188°C.[3]

different polymorphic forms.

Experimental Protocol: Solubility Determination (Shake-

Flask Method)
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The gold-standard shake-flask method (OECD Guideline 105) provides a reliable determination
of aqueous solubility, a critical parameter for predicting bioavailability.

Causality: This method is chosen for its ability to ensure that a true equilibrium is reached
between the dissolved and undissolved solid, providing a thermodynamically stable solubility
value. The use of a buffer system is critical as the solubility of ionizable compounds like
Chlorocitalopram HBr is pH-dependent.

Methodology:

o Preparation: Prepare a series of buffered solutions at relevant physiological pH values (e.g.,
pH 1.2, 4.5, and 6.8).

o Addition of Substance: Add an excess amount of Chlorocitalopram Hydrobromide to a flask
containing a known volume of the buffered solution. The excess should be sufficient to
ensure a saturated solution with visible solid remaining.

o Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 25°C or 37°C) for
a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

o Phase Separation: After equilibration, cease agitation and allow the undissolved solid to
settle. Centrifuge or filter the samples to separate the solid from the saturated solution.

o Quantification: Accurately quantify the concentration of Chlorocitalopram in the clear,
saturated supernatant using a validated analytical method, such as UV-Vis spectroscopy or
HPLC.[4]

» Validation: The experiment is considered valid if the concentration measured at different time
points (e.g., 24h and 48h) is consistent, confirming equilibrium has been reached.

Experimental Protocol: pKa Determination
(Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding how a molecule's charge
state changes with pH.[5] For Chlorocitalopram, the pKa of the tertiary amine is the most
relevant.
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Causality: Potentiometric titration is an authoritative and direct method for measuring pKa. It
works by monitoring the change in pH of a solution as a titrant of known concentration is
added, allowing for the precise determination of the half-equivalence point where pH = pKa.

Methodology:

e Solution Preparation: Accurately weigh and dissolve a sample of Chlorocitalopram
Hydrobromide in a suitable solvent (e.g., water or a water/methanol co-solvent system).

« Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a
jacketed beaker to maintain a constant temperature.

« Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the
titrant in small, precise increments.

o Data Acquisition: Record the pH of the solution after each addition of titrant.

e Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH
at the half-equivalence point on the resulting titration curve. Advanced analysis can be done
using the first or second derivative of the curve to pinpoint the equivalence point more
accurately.

Stability Profile and Degradation Pathway Analysis

Stability testing is a non-negotiable aspect of drug development, mandated by regulatory
bodies like the ICH.[6] Forced degradation (or stress testing) studies are performed to identify
likely degradation products and establish the intrinsic stability of a molecule.[7][8] While specific
degradation studies on Chlorocitalopram are not widely published, the well-documented
pathways for Citalopram provide a robust predictive model.[9][10]

Citalopram is known to be susceptible to degradation under hydrolytic and photolytic
conditions, with primary degradation products including Citalopram N-oxide and N-
desmethylcitalopram.[9][10] It is highly probable that Chlorocitalopram follows similar pathways
due to the conservation of the tertiary amine and the overall molecular scaffold.

Caption: Proposed degradation pathways for Chlorocitalopram.
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Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive approach to stress testing, designed to generate
potential degradation products and validate the stability-indicating nature of an analytical
method.[11]

Causality: The conditions are chosen to be more severe than accelerated stability testing to
intentionally degrade the molecule.[8] This helps in rapidly identifying degradation products and
pathways, which is essential for developing an analytical method that can separate these
impurities from the parent compound.

Methodology:

Acid Hydrolysis: Dissolve the sample in 0.1 M HCI and heat at 80°C for 2-8 hours.
o Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2-8 hours.

o Oxidative Degradation: Treat the sample solution with 3-30% hydrogen peroxide (H202) at
room temperature for 24 hours.

o Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24-48 hours.

e Photolytic Degradation: Expose the sample solution and solid powder to light providing an
overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet
energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

o Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute
to a suitable concentration, and analyze using a stability-indicating HPLC method. Compare
the chromatograms of stressed samples to that of an unstressed control to identify and
quantify degradation products.

Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of
Chlorocitalopram Hydrobromide and its potential impurities or degradants. The workflow
ensures that identity, purity, and structure are confirmed with a high degree of confidence.
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Caption: Integrated workflow for analytical characterization.

Core Technique: Stability-Indicating RP-HPLC Method

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the
cornerstone of purity and stability analysis.

Causality: RP-HPLC is chosen for its high resolving power, sensitivity, and reproducibility,
making it ideal for separating a parent compound from closely related impurities and
degradation products. The use of a Photodiode Array (PDA) detector is critical for a stability-
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indicating method as it allows for peak purity analysis, ensuring that a chromatographic peak is
not co-eluting with another compound.[4]

Exemplary Protocol (based on Citalopram methods):[4][11][12]
e Column: C18 stationary phase (e.g., Agilent Eclipse C18, 150 x 4.6mm, 5um).

» Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g.,
10mM Ammonium acetate, pH adjusted) and an organic modifier (e.g., Methanol or
Acetonitrile). For example, 10mM Ammonium acetate: Methanol (35:65 v/v).[4]

e Flow Rate: 1.0 mL/min.
o Detection: UV detection at a suitable wavelength (e.g., 239 nm).[4]

o System Suitability: Before analysis, the system must be validated. This involves injecting a
standard solution to check for parameters like theoretical plates, tailing factor, and
reproducibility (RSD% of peak areas from replicate injections). For a stability-indicating
method, a resolution of >1.5 between the parent peak and the closest eluting impurity peak
must be demonstrated.[12]

» Self-Validation: The method's trustworthiness is established by its ability to resolve all
degradation products generated during the forced degradation study from the main
Chlorocitalopram peak and from each other, demonstrating specificity.

Conclusion

Chlorocitalopram Hydrobromide, while primarily known as a related substance to Citalopram,
possesses a unique set of physicochemical properties that demand careful and thorough
investigation. This guide has outlined the critical parameters—from chemical identity and
solubility to stability and analytical characterization—that are indispensable for any scientist or
researcher working with this compound. By grounding our understanding in authoritative
methodologies and a logical, cause-and-effect approach to experimental design, we can
ensure the development of robust, reliable, and regulatory-compliant processes. The provided
protocols serve as a validated framework for researchers to determine these properties
accurately, mitigating risks in drug development and ensuring the quality and safety of
pharmaceutical products.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and-inin.pdf
https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and-inin.pdf
https://pubmed.ncbi.nlm.nih.gov/18481321/
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/citalopram_hydrobromide-m17940.pdf
https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and-inin.pdf
https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and-inin.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/citalopram_hydrobromide-m17940.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e Veeprho. Citalopram Chloro Methyl Impurity. Veeprho. [Link]

e Hauser, K. et al. Forced Degradation Studies: Regulatory Considerations and
Implementation. BioProcess International. [Link]

» Pharmaffiliates. Citalopram and its impurities. Pharmaffiliates. [Link]

e Rao, D. D, et al. (2009). Isolation and characterization of degradation products of citalopram
and process-related impurities using RP-HPLC. PubMed. [Link]

e Jain, D., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a
validated stability-indicating LC-UV method. SciELO. [Link]

e S. Ashish, et al. (2014). Development of forced degradation and stability indicating studies
for drug substance and drug product. International Journal of Research in Pharmacology &
Pharmacotherapeutics. [Link]

e Pimpéo, A. B., et al. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC
MS/MS Method. Journal of Analytical & Bioanalytical Techniques. [Link]

e Sharma, S., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. [Link]

e Reddy, G. S., et al. CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM
HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE
ISOLATION AND LC-ESI/MSn AND NMR. University of Miami. [Link]

e Seshagiri Rao, J.V.L.N., et al. (2012). Development and validation of RP-HPLC-PDA method
for the analysis of Citalopram hydrobromide in bulk, dosage forms and in dissolution
samples. Journal of Chemical and Pharmaceutical Research. [Link]

e Mahaparale, S. P, et al. (2016). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION
OF ESCITALOPRAM BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and
Medicinal Chemistry. [Link]

» National Center for Biotechnology Information. (n.d.). Citalopram. PubChem. [Link]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.veeprho.com/citalopram-chloro-methyl-impurity.html
https://bioprocessintl.com/manufacturing/fill-finish/forced-degradation-studies-regulatory-considerations-and-implementation-183863/
https://www.pharmaffiliates.com/en/citalopram-impurities
https://pubmed.ncbi.nlm.nih.gov/19484223/
https://www.scielo.br/j/jbsms/a/5jQ5Y8gKz3H6p8QYyK8Qx8M/?lang=en
https://ijrpp.com/development-of-forced-degradation-and-stability-indicating-studies-for-drug-substance-and-drug-product/
https://www.omicsonline.org/open-access/analysis-of-citalopram-in-plasma-and-hair-by-a-validated-lc-msms-method-2155-9872-1000293.php?aid=58782
https://medcraveonline.com/JAPLR/forced-degradation-studies.html
https://scholarship.miami.edu/esploro/outputs/journalArticle/CHARACTERIZATION-OF-AN-UNKNOWN-IMPURITY-IN/991031560942002976
https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and.pdf
https://ajpamc.com/index.php/ajpamc/article/view/177
https://pubchem.ncbi.nlm.nih.gov/compound/Citalopram
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Al-Awady, M. J., et al. (2021). Design and synthesis of S-citalopram-imprinted polymeric
sorbent: Characterization and application in enantioselective separation. PubMed. [Link]

USP-NF. (2013). Citalopram Hydrobromide. USP-NF. [Link]

Andersen, J., et al. (2015). Structure-activity relationship studies of citalopram derivatives:
examining substituents conferring selectivity for the allosteric site in the serotonin
transporter. ResearchGate. [Link]

National Center for Biotechnology Information. (n.d.). Citalopram Hydrobromide. PubChem.
[Link]

Kwon, J. W., & Armbrust, K. L. (2006). Degradation of citalopram by simulated sunlight.
PubMed. [Link]

Cignarella, G., et al. (1993). Synthesis and pharmacological characterization of 2-(4-chloro-
3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands.
PubMed. [Link]

University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. [Link]

Lam, E., et al. (2021). Investigation of the Aquatic Photolytic and Photocatalytic Degradation
of Citalopram. National Institutes of Health. [Link]

Wikipedia. Citalopram. Wikipedia. [Link]

Pharmaffiliates. Chlorocitalopram. Pharmaffiliates. [Link]

Williams, R. pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]
Chemistry LibreTexts. Table of Acids with Ka and pKa Values. [Link]

Costa, J. L., et al. (2023). Synthesis, Characterization, and Biological Effects of Chloro-
Cathinones: Toxicity and Potential Neurological Impact. MDPI. [Link]

Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides.
ResearchGate. [Link]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34274712/
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/citalopram_hydrobromide.pdf
https://www.researchgate.net/publication/281483321_Structure-activity_relationship_studies_of_citalopram_derivatives_examining_substituents_conferring_selectivity_for_the_allosteric_site_in_the_serotonin_transporter
https://pubchem.ncbi.nlm.nih.gov/compound/Citalopram-hydrobromide
https://pubmed.ncbi.nlm.nih.gov/16955210/
https://pubmed.ncbi.nlm.nih.gov/8106199/
https://www.organicchemistrydata.org/hansreich/resources/pka/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434316/
https://en.wikipedia.org/wiki/Citalopram
https://www.pharmaffiliates.com/en/chlorocitalopram
https://www.organicchemistrydata.org/hansreich/resources/pka/pka_data.pdf
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Equilibrium_Constants/A4%3A_Table_of_Acids_with_Ka_and_pKa_Values
https://www.mdpi.com/1422-0067/24/13/10543
https://www.researchgate.net/publication/228701977_Synthesis_and_characterization_of_new_2-alkylaminoacetamides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Holmes, A. M., et al. (2021). Synthesis and Characterization of Xylazine Hydrochloride
Polymorphs, Hydrates, and Cocrystals. Florida State University. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pharmaffiliates.com [pharmaffiliates.com]

e 2. Chlorocitalopram, Hydrobromide | CymitQuimica [cymitquimica.com]

o 3. Citalopram hydrobromide CAS#: 59729-32-7 [m.chemicalbook.com]

e 4. jocpr.com [jocpr.com]

e 5. organicchemistrydata.org [organicchemistrydata.org]

e 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
e 7. biopharminternational.com [biopharminternational.com]

e 8. ijrpp.com [ijrpp.com]

e 9. scielo.br [scielo.br]

o 10. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. Isolation and characterization of degradation products of citalopram and process-related
impurities using RP-HPLC - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. uspnf.com [uspnf.com]

 To cite this document: BenchChem. [physicochemical properties of Chlorocitalopram,
Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016792#physicochemical-properties-of-
chlorocitalopram-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.chem.fsu.edu/~copeland/wp-content/uploads/2021/08/Holmes-et-al-2021-CG.pdf
https://www.benchchem.com/product/b016792?utm_src=pdf-custom-synthesis
https://www.pharmaffiliates.com/en/64169-57-9-chlorocitalopram-pa270018107.html
https://cymitquimica.com/products/TR-C365090/64169-58-0/chlorocitalopram-hydrobromide/
https://m.chemicalbook.com/ProductChemicalPropertiesCB2736240_EN.htm
https://www.jocpr.com/articles/development-and-validation-of-rphplcpda-method-for-the-analysis-of-citalopram-hydrobromide-in-bulk-dosage-forms-and-inin.pdf
https://organicchemistrydata.org/hansreich/resources/pka/
https://medcraveonline.com/JAPLR/forced-degradation-studies.html
https://www.biopharminternational.com/view/forced-degradation-studies-regulatory-considerations-and-implementation
https://ijrpp.com/ijrpp/article/download/365/371/
https://www.scielo.br/j/jbchs/a/dV9Vw8PDX9vVZrKqJSSHbMg/?format=html&lang=en
https://pubmed.ncbi.nlm.nih.gov/16050577/
https://pubmed.ncbi.nlm.nih.gov/18481321/
https://pubmed.ncbi.nlm.nih.gov/18481321/
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/citalopram_hydrobromide-m17940.pdf
https://www.benchchem.com/product/b016792#physicochemical-properties-of-chlorocitalopram-hydrobromide
https://www.benchchem.com/product/b016792#physicochemical-properties-of-chlorocitalopram-hydrobromide
https://www.benchchem.com/product/b016792#physicochemical-properties-of-chlorocitalopram-hydrobromide
https://www.benchchem.com/product/b016792#physicochemical-properties-of-chlorocitalopram-hydrobromide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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